![molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2](/img/structure/B12692450.png)
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound with the molecular formula C20H21NO5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and an amino group attached to the anthraquinone core, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of a hydroxy group at the 1-position of the anthraquinone.
Amination: The 4-position of the anthraquinone is then functionalized with an amino group, which is further modified with a 3-(2-methoxyethoxy)propyl chain.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .
Applications De Recherche Scientifique
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate into DNA, disrupt protein function, and alter membrane permeability, leading to its biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyanthraquinone: Lacks the amino group and the 3-(2-methoxyethoxy)propyl chain.
4-Aminoanthraquinone: Lacks the hydroxy group and the 3-(2-methoxyethoxy)propyl chain.
Uniqueness
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its combined hydroxy and amino functionalities, which enhance its reactivity and versatility in various applications .
Propriétés
Numéro CAS |
94313-81-2 |
|---|---|
Formule moléculaire |
C20H21NO5 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3 |
Clé InChI |
CGSFGQWGUXHDKE-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
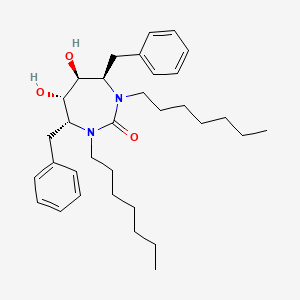
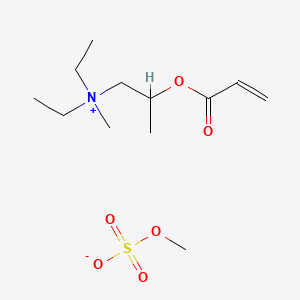
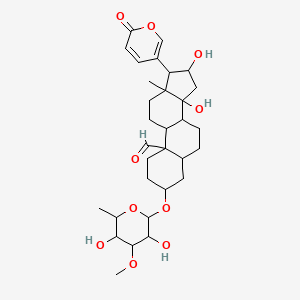



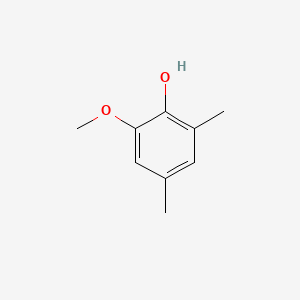

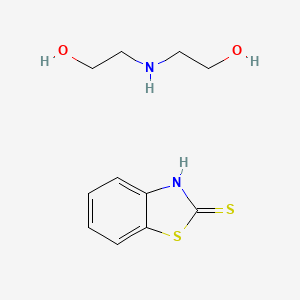


![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
